molecular formula C11H15NO2 B580094 (R)-2-amino-3-(4-ethylphenyl)propanoic acid CAS No. 721385-17-7

(R)-2-amino-3-(4-ethylphenyl)propanoic acid

Número de catálogo: B580094
Número CAS: 721385-17-7
Peso molecular: 193.246
Clave InChI: AWKDBHFQJATNBQ-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-Amino-3-(4-ethylphenyl)propanoic acid is a non-proteogenic amino acid of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol , serves as a key chiral building block for the synthesis of more complex molecules. Its primary research value lies in its structural similarity to NMDA receptor glycine site agonists . Related (R)-2-aminopropanoic acid analogues have been investigated for their role as agonists at the GluN1 subunit of NMDA receptors, which are critical targets for understanding and treating neurological conditions such as schizophrenia, depression, and neurodegenerative diseases . The 4-ethylphenyl moiety contributes to the compound's lipophilicity, influencing its pharmacokinetic properties and interaction with hydrophobic binding pockets. As a specialty amino acid, it is also valuable in pharmaceutical development for creating peptide-based therapeutics and probing enzyme active sites . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

(2R)-2-amino-3-(4-ethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKDBHFQJATNBQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654416
Record name 4-Ethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721385-17-7
Record name 4-Ethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Catalyst Design and Substrate Preparation

The asymmetric hydrogenation of α-acetamido cinnamic acid derivatives has emerged as a cornerstone for synthesizing chiral amino acids. A method adapted from levodopa synthesis involves the use of a noble metal catalyst (e.g., rhodium or ruthenium) coordinated with optically active phosphine ligands. For (R)-2-amino-3-(4-ethylphenyl)propanoic acid, the precursor α-acetamido-4-ethylcinnamic acid is subjected to hydrogenation under 50–100 bar H₂ pressure in tetrahydrofuran (THF) at 25–40°C. The choice of ligand, such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), ensures enantiomeric excess (e.e.) exceeding 95%.

Key parameters influencing yield and selectivity include:

  • Temperature : Elevated temperatures (>40°C) risk racemization.

  • Solvent polarity : THF enhances catalyst solubility without destabilizing intermediates.

  • Substrate purity : Residual moisture or oxygen degrades catalyst activity.

Post-Hydrolysis Steps

Post-hydrogenation, the acetamide protecting group is cleaved via acidic hydrolysis (6 M HCl, reflux, 12 h) to yield the free amino acid. Neutralization with aqueous NaOH followed by recrystallization from ethanol/water (1:3 v/v) achieves >99% purity.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-3-(4-ethylphenyl)propanoic acid is resolved using chiral resolving agents such as (-)-dibenzoyl tartaric acid. The (R)-enantiomer preferentially crystallizes from a methanol solution at 4°C, yielding 40–60% recovery with 98% e.e.. This method, while straightforward, suffers from low throughput and high solvent consumption.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively acetylate the (S)-enantiomer in a racemic mixture, leaving the (R)-form unreacted. Reaction conditions (pH 7.5, 30°C, 24 h) achieve 85% conversion with 90% e.e.. The unreacted (R)-enantiomer is isolated via ion-exchange chromatography (Dowex 50WX8 resin, eluted with 0.5 M NH₄OH).

Enantioselective Synthesis from L-Phenylalanine Derivatives

Nitration and Reductive Alkylation

A patented route begins with L-phenylalanine, where the amine group is protected as a tert-butoxycarbonyl (Boc) derivative. Nitration using HNO₃/H₂SO₄ at -15°C introduces a nitro group at the para position. Subsequent reduction with Zn/NH₄Cl in methanol/water converts the nitro group to an amine, which is alkylated with ethyl bromide in the presence of K₂CO₃. Deprotection with trifluoroacetic acid (TFA) yields the target compound (overall yield: 55%).

Critical Reaction Conditions:

  • Nitration temperature : Strict control at -15°C prevents byproduct formation.

  • Alkylation solvent : Dimethylformamide (DMF) enhances nucleophilicity of the amine.

Palladium-Catalyzed Cross-Coupling

Aryl halide intermediates (e.g., 4-ethylphenyl bromide) undergo Suzuki-Miyaura coupling with a boronate-protected alanine derivative. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (3:1) at 80°C, this method achieves 70% yield with 99% e.e..

Comparative Analysis of Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)Key AdvantagesLimitations
Asymmetric Hydrogenation85–9095–99High stereoselectivity; scalableRequires expensive catalysts
Chiral Resolution40–6098Low technical complexityLow yield; solvent-intensive
L-Phenylalanine Route5599Uses inexpensive starting materialsMulti-step; harsh nitration conditions
Suzuki Cross-Coupling7099Modular; tolerates diverse substituentsSensitive to oxygen and moisture

Análisis De Reacciones Químicas

Types of Reactions

®-2-amino-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Chiral Building Block
The compound's chiral nature makes it a valuable building block in the synthesis of pharmaceuticals. Chiral molecules can exhibit vastly different biological activities, making (R)-2-amino-3-(4-ethylphenyl)propanoic acid a candidate for developing novel drugs with enhanced efficacy and reduced side effects. Its application in drug discovery is particularly promising as it can serve as a precursor for synthesizing more complex chiral compounds that may target specific biological pathways effectively.

Neuropharmacological Potential
Research indicates that derivatives of amino acids similar to this compound have been explored for their roles as neurotransmitter precursors or inhibitors of enzyme activity. The presence of the ethylphenyl group could influence interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Peptide Synthesis

This compound is utilized in peptide synthesis due to its reactive functional groups. The tert-butoxycarbonyl (Boc) protecting group allows for selective modifications during peptide assembly. Upon deprotection, the free amino acid can participate in various coupling reactions, enabling the formation of peptides with specific sequences and structures essential for biopharmaceutical applications.

Structure-Activity Relationship Studies

The unique structure of this compound allows researchers to investigate structure-activity relationships (SAR) within various biological systems. Understanding how modifications to its structure affect biological activity can lead to the development of more potent compounds tailored for specific therapeutic targets .

Mecanismo De Acción

The mechanism of action of ®-2-amino-3-(4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural amino acids, allowing it to participate in biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Phenylalanine Derivatives

The biological and chemical properties of phenylalanine derivatives are highly influenced by substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of (R)-2-Amino-3-(4-ethylphenyl)propanoic Acid with Analogs
Compound Name Substituent (Position) Key Properties Applications/Findings References
This compound Ethyl (para) Enhanced lipophilicity; R-configuration ensures chiral specificity. Drug design, peptide synthesis, enzyme inhibition studies.
(R)-2-Amino-3-(4-(2-fluoroethyl)phenyl)propanoic acid (4-FEDP) Fluoroethyl (para) Increased electronegativity; improved metabolic stability. LAT1 transporter targeting for drug delivery or imaging.
(R)-2-Amino-3-(3-bromophenyl)propanoic acid Bromo (meta) Higher molecular weight (Br: 79.9 g/mol); >98% purity. Intermediate in Ni(II) Schiff base complexes (92.4% synthesis yield).
4-Borono-D-phenylalanine Borono (para) Boron enables covalent interactions or radiopharmaceutical applications. Potential use in boron neutron capture therapy (BNCT) or PET imaging probes.
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid Oxopyrrolidin (side chain) Rigid pyrrolidinone ring; hydrogen-bonding capability. SARS-CoV-2 main protease inhibition (P1 site modification in compound 60).
BMAA (2-Amino-3-(methylamino)-propanoic acid) Methylamino (side chain) Neurotoxic; low blood-brain barrier permeability (2–5 × 10⁻⁵ mL/sed/g). Linked to neurodegenerative diseases; requires high doses (>100 mg/kg) for toxicity.
(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid Propargyloxy (para) Alkyne group enables click chemistry for bioconjugation. Chemical proteomics and biostable inhibitor synthesis.

Key Comparative Findings

Substituent Position and Synthesis Efficiency :

  • Bromo substitution at the meta position (e.g., 3-bromophenyl) yields higher synthesis efficiency (92.4%) compared to para-bromo (79.3%) in Ni(II) complexes, likely due to reduced steric hindrance .
  • Ethyl and fluoroethyl groups at the para position optimize steric and electronic profiles for target engagement, as seen in LAT1-targeting 4-FEDP .

Functional Group Impact on Bioactivity: The ethyl group’s moderate lipophilicity balances solubility and membrane permeability, whereas the borono group’s electrophilicity enables covalent binding in therapeutic contexts . Pyrrolidinone-containing analogs exhibit rigid conformations critical for protease inhibition, contrasting with the flexible ethylphenyl side chain .

Stereochemical Considerations :

  • The R-configuration in the ethylphenyl derivative ensures chiral specificity, mirroring the importance of D-enantiomers in boronated phenylalanine for imaging .

Pharmacokinetic and Toxicological Profiles: BMAA’s methylamino group confers neurotoxicity but requires extremely high doses to cross the blood-brain barrier, unlike ethylphenyl derivatives, which may have optimized transport properties .

Actividad Biológica

(R)-2-amino-3-(4-ethylphenyl)propanoic acid, often referred to as a chiral amino acid derivative, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and its implications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 193.24 g/mol. The compound features an ethyl-substituted phenyl group, which is significant for its biological interactions. The presence of both amino and carboxylic acid functional groups allows for diverse chemical reactivity, making it a versatile candidate for further synthetic modifications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of neurochemistry and antimicrobial research.

Neurotransmitter Modulation

This compound has been studied for its potential role as a neurotransmitter modulator . Its structural similarity to other amino acids suggests possible interactions with neurotransmitter receptors, which could influence pathways related to pain perception and mood regulation. The specific mechanisms through which it exerts these effects are still under investigation, but preliminary findings indicate that it may enhance or inhibit neurotransmitter activity depending on the context.

Synthesis and Screening

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example, a study synthesized several derivatives with varying substitutions on the phenyl ring and assessed their cytotoxicity against cancer cell lines such as A549 (non-small cell lung cancer). Some derivatives exhibited significant reductions in cell viability, indicating potential anticancer properties .

CompoundCell Viability Reduction (%)MIC against MRSA (µg/mL)
Compound 2050%8
Compound 2931.2%32
Compound 3258.9%>64

The mechanism by which this compound may exert its effects involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions are crucial for modulating the activity of target proteins, leading to desired therapeutic effects.

Future Directions

Given the promising biological activities associated with this compound and its derivatives, further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and pharmacodynamics of this compound.
  • Expanded Screening : Testing against a broader range of pathogens and cancer cell lines.
  • Structural Modifications : Exploring how variations in structure affect biological activity.

Q & A

Basic: What are the common synthetic routes for (R)-2-amino-3-(4-ethylphenyl)propanoic acid, and how can enantiomeric purity be ensured?

Answer:
Synthesis typically involves asymmetric catalysis or resolution techniques. For example, chiral auxiliaries or enzymes (e.g., lipases) can induce stereoselectivity during the formation of the α-amino acid backbone . Enantiomeric purity is validated using chiral HPLC or polarimetry, with conditions optimized based on solvent polarity and column chemistry (e.g., polysaccharide-based chiral stationary phases) . Reaction intermediates may require protecting groups (e.g., Boc or Fmoc) to prevent racemization during steps like alkylation of the phenyl ring .

Advanced: How do structural modifications at the para position of the phenyl ring influence the compound's receptor binding affinity?

Answer:
Substituents at the para position (e.g., ethyl, hydroxyl, or halogens) modulate electronic and steric interactions with target receptors. For instance:

  • Ethyl groups enhance lipophilicity, potentially increasing blood-brain barrier permeability .
  • Fluorine substitutions (as seen in analogs) improve metabolic stability via reduced oxidative metabolism .

Comparative studies using radioligand binding assays (e.g., for neurotransmitter receptors) and molecular docking simulations can quantify affinity changes. For example, replacing ethyl with hydroxyl groups may reduce binding to hydrophobic pockets in receptors like GABAA .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and enantiopurity. Aromatic protons (6.8–7.2 ppm) and the α-proton (3.5–4.0 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]<sup>+</sup> at 208.1 g/mol) .
  • IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O peaks (~1700 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?

Answer:
Contradictions may arise from variability in assay conditions (e.g., cell lines, pH, or incubation time). Strategies include:

  • Standardized Protocols : Replicate studies using identical cell models (e.g., HEK293 for GPCR assays) and buffer systems .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like purity (≥95% by HPLC) or solvent effects (DMSO vs. aqueous) .
  • Orthogonal Assays : Validate findings using both in vitro (e.g., cAMP accumulation) and in silico (e.g., molecular dynamics) approaches .

Basic: What are the typical impurities encountered during synthesis, and how are they analyzed?

Answer:
Common impurities include:

  • Diastereomers : Formed during incomplete stereochemical control, detected via chiral HPLC .
  • Oxidation Byproducts : Carboxylic acid derivatives from over-oxidation, identified by LC-MS .
  • Alkylation Side Products : Para-substituted isomers (e.g., meta-ethyl derivatives), resolved using reverse-phase HPLC with C18 columns .

Quantitative analysis employs calibration curves with reference standards (e.g., USP-grade impurities) .

Advanced: What strategies improve yield in large-scale synthesis without compromising purity?

Answer:

  • Catalyst Optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates, minimizing side reactions .
  • Solvent Engineering : Switch from THF to ethanol-water mixtures to enhance solubility of polar intermediates .
  • Process Controls : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to terminate reactions at peak yield .

Basic: How does the ethyl group at the para position affect the compound’s physicochemical properties?

Answer:

  • LogP : Increases hydrophobicity (LogP ~1.5 vs. ~0.5 for unsubstituted analogs), enhancing membrane permeability .
  • pKa : The electron-donating ethyl group slightly raises the carboxylic acid pKa (~2.3 vs. ~2.1 for phenylalanine) .
  • Crystallinity : Ethyl substitution reduces melting point (mp ~215°C) compared to hydroxylated analogs (mp >250°C) .

Advanced: How to design assays to study the compound’s effects on neurotransmitter systems?

Answer:

  • Receptor Binding Assays : Use <sup>3</sup>H-labeled ligands (e.g., for NMDA or serotonin receptors) in cortical neuron membranes. Measure displacement IC50 values .
  • Electrophysiology : Patch-clamp recordings in hippocampal slices to assess modulation of ionotropic receptor currents .
  • In Silico Modeling : Docking into receptor crystal structures (e.g., PDB 6WKP for GABAA) to predict binding modes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.